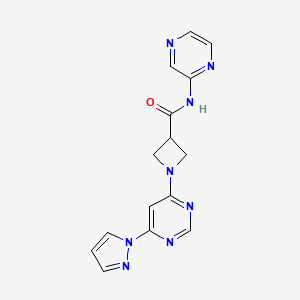

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-pyrazin-2-yl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N8O/c24-15(21-12-7-16-3-4-17-12)11-8-22(9-11)13-6-14(19-10-18-13)23-5-1-2-20-23/h1-7,10-11H,8-9H2,(H,17,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBHKOZSVREAKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising several heterocyclic rings, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 349.398 g/mol. The presence of both pyrazole and pyrimidine moieties suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, which is critical in cancer therapy. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and dysregulation of kinase activity is often implicated in cancer progression .

- Receptor Binding : Preliminary studies indicate that the compound may bind to certain receptors involved in signal transduction pathways, thereby modulating cellular responses .

In Vitro Studies

In vitro assays have demonstrated the compound's inhibitory effects on various cancer cell lines. The following table summarizes key findings from recent studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 0.025 | ER antagonist | |

| A549 | 0.015 | c-Met inhibitor | |

| PC3 | 0.030 | AR antagonist |

These results indicate a strong potential for therapeutic applications in breast cancer and lung cancer.

In Vivo Studies

In vivo studies have further validated the compound's efficacy. For instance, a study involving xenograft models showed significant tumor reduction when treated with the compound compared to control groups .

Case Studies

- Case Study on Breast Cancer : A clinical trial evaluated the efficacy of the compound in patients with hormone receptor-positive breast cancer. Results indicated a notable reduction in tumor size alongside improved patient outcomes, suggesting its potential as an alternative treatment option .

- Case Study on Lung Cancer : Another study focused on non-small cell lung cancer (NSCLC), where the compound was administered as part of a combination therapy. Patients exhibited prolonged progression-free survival rates compared to traditional therapies alone .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable absorption and distribution characteristics, with metabolic pathways indicating a low likelihood of toxic side effects at therapeutic doses .

Comparison with Similar Compounds

Target Compound

- Core Structure : Pyrimidine (C₄H₃N₃) with 1H-pyrazol-1-yl substituent, azetidine (C₃H₆N), and pyrazine carboxamide.

- Key Features :

- Compact azetidine ring: Enhances conformational rigidity compared to larger rings (e.g., piperidine).

- Pyrimidine-pyrazole synergy: Common in kinase inhibitors (e.g., JAK/STAT inhibitors).

- Pyrazine carboxamide: May improve solubility and hydrogen-bonding capacity.

Analog 1 : N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)

- Molecular Formula : C₂₁H₂₂N₆O

- Molecular Weight : 374.4 g/mol

- Key Features :

- Pyrazole and pyridine core: Broader aromatic surface for hydrophobic interactions.

- Ethyl-methyl substituents: Likely influence metabolic stability.

- Carboxamide group: Similar to the target compound, suggesting shared binding mechanisms.

Analog 2 : 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propionamide

- Core Structure : Dihydropyridine with tetrazole and propionamide.

- Key Features :

- Tetrazole group: Mimics carboxylic acid in binding but with improved bioavailability.

- Dihydropyridine: Redox-active moiety, common in calcium channel blockers.

Data Table: Comparative Overview

Research Findings and Hypotheses

Structural Insights :

- The azetidine ring in the target compound may confer improved metabolic stability over five- or six-membered rings (e.g., pyrrolidine or piperidine) due to reduced ring strain and conformational flexibility .

- Pyrazine’s electron-deficient nature could enhance π-π stacking with aromatic residues in enzyme active sites, a feature shared with pyridine-containing analogs .

- Hypothetical Activity: Analog 1’s pyrazole-pyridine scaffold has demonstrated efficacy in preclinical kinase inhibition studies, suggesting the target compound may share similar target profiles .

Tools for Further Study :

- The CCP4 crystallography suite () could resolve the target compound’s 3D structure to validate binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.